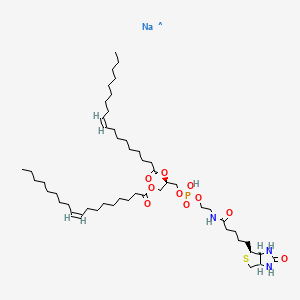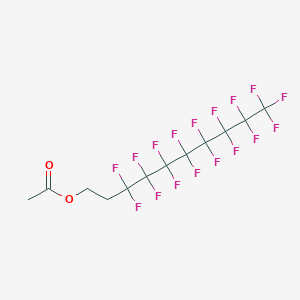
2-Perfluorooctylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Perfluorooctylethyl acetate is a fluorinated organic compound with the molecular formula C12H7F17O2. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Perfluorooctylethyl acetate can be synthesized through the reaction of perfluorooctanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the esterification process. The product is then purified through distillation to achieve the desired purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Perfluorooctylethyl acetate primarily undergoes substitution reactions due to the presence of the acetate group. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of perfluorooctanol and acetic acid .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Hydrolysis Reactions: Can be carried out using dilute acids or bases at elevated temperatures.
Major Products Formed
Hydrolysis: Perfluorooctanol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Perfluorooctylethyl acetate has garnered significant attention in various fields of research due to its unique properties:
Chemistry: Used as a surface treatment agent to impart water and oil repellency to materials.
Biology: Investigated for its potential use in creating biocompatible surfaces for medical devices.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of non-stick coatings, lubricants, and protective films
Mechanism of Action
The mechanism by which 2-Perfluorooctylethyl acetate exerts its effects is primarily through its interaction with surfaces. The fluorinated chains reduce surface energy, leading to water and oil repellency. This property is exploited in various applications, from coatings to medical devices. The molecular targets include hydrophobic surfaces, where the compound forms a stable, low-energy interface .
Comparison with Similar Compounds
Similar Compounds
2-Perfluorooctylethyl acrylate: Similar in structure but contains an acrylate group instead of an acetate group.
Perfluorooctanoic acid: A precursor in the synthesis of various fluorinated compounds, including 2-Perfluorooctylethyl acetate.
Uniqueness
This compound stands out due to its specific combination of thermal stability, chemical resistance, and low surface energy. These properties make it particularly suitable for applications requiring durable and non-reactive surfaces, such as in the aerospace and electronics industries.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F17O2/c1-4(30)31-3-2-5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOHLPPQNCULDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F17O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895739 |
Source


|
| Record name | 1H,1H,2H,2H-Perfluorodecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37858-04-1 |
Source


|
| Record name | 1H,1H,2H,2H-Perfluorodecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
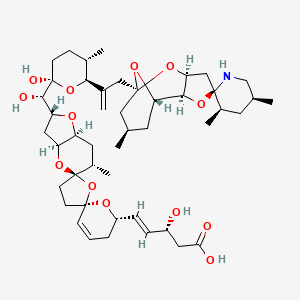
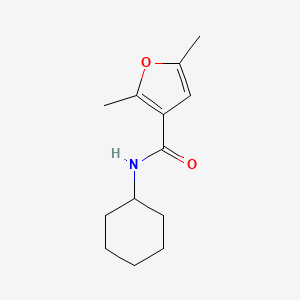
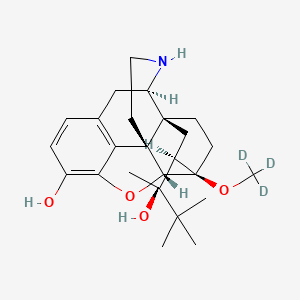
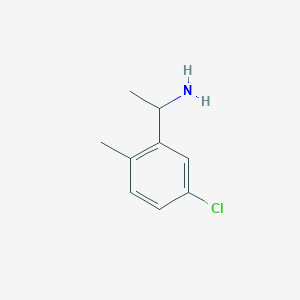
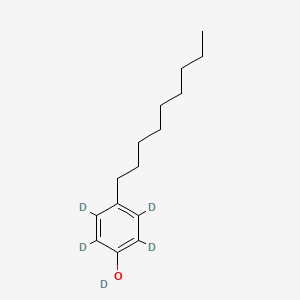
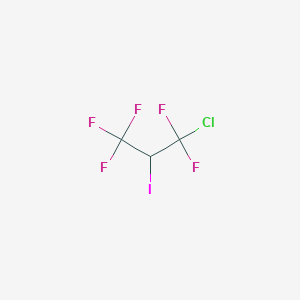
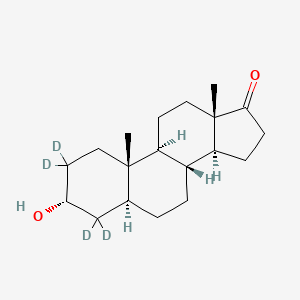
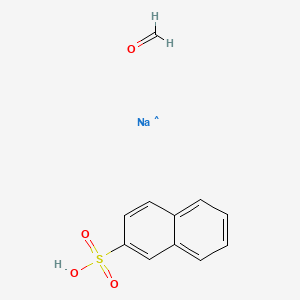
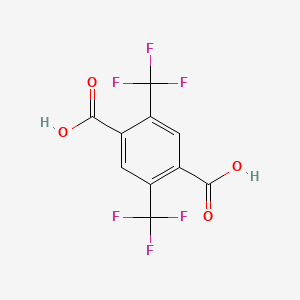
![benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane](/img/structure/B6595620.png)
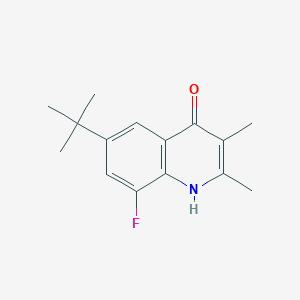
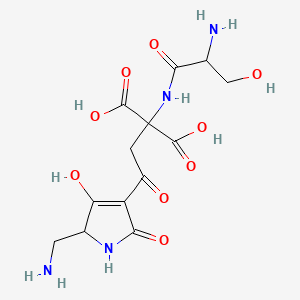
![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate](/img/structure/B6595658.png)
